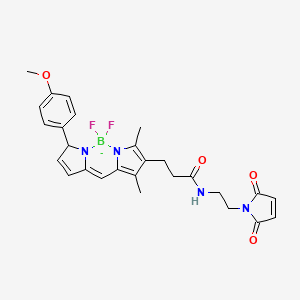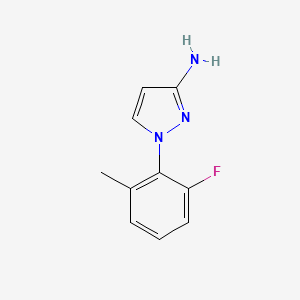![molecular formula C18H18N2O4 B12281264 (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is an organic compound characterized by the presence of two 1,3-dioxolane rings attached to a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene typically involves the reaction of 4-formylphenyl diazene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde group and ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and dioxolane rings. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A structural isomer with similar chemical properties but different reactivity due to the absence of the diazene linkage.
1,2-Dioxolane: Another isomer with a different ring structure, leading to distinct chemical behavior.
Azoxybenzenes: Compounds with similar diazene linkages but different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
bis[4-(1,3-dioxolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
InChI Key |
NIYUAXXLRSARKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)


![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)


![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)
